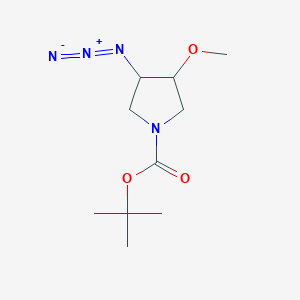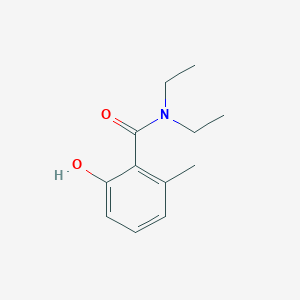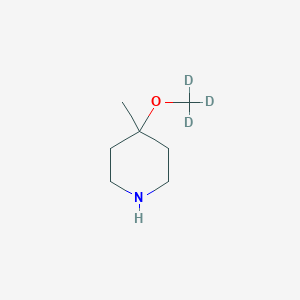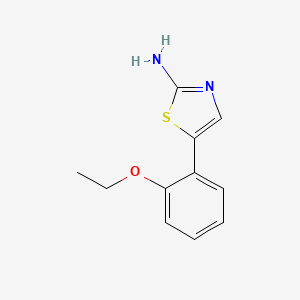
Ethyl 2-methoxy-6-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methoxy-6-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group at the 6-position and a methoxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methoxy-6-nitrobenzoate typically involves the nitration of ethyl 2-methoxybenzoate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, concentration, and reaction time, leading to higher yields and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-methoxy-6-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium ethoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Ethyl 2-methoxy-6-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-methoxy-6-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methoxy-6-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy groups.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drugs with anti-inflammatory or antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 2-methoxy-6-nitrobenzoate depends on its chemical reactivity. The nitro group is an electron-withdrawing group, which affects the electron density of the aromatic ring and influences the compound’s reactivity in electrophilic and nucleophilic aromatic substitution reactions. The methoxy group, being an electron-donating group, can activate the aromatic ring towards electrophilic substitution reactions. These properties make the compound versatile in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methoxy-6-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 2-methoxybenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Ethyl 6-nitrobenzoate:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of electron-withdrawing and electron-donating effects, making it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
ethyl 2-methoxy-6-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10(12)9-7(11(13)14)5-4-6-8(9)15-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CTSQQXACOLENTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=C1OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



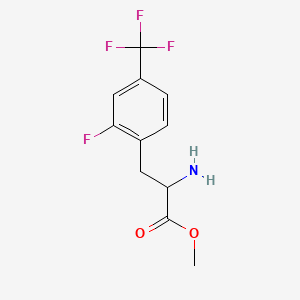
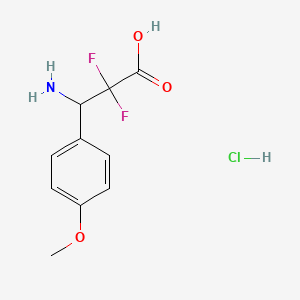
![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)

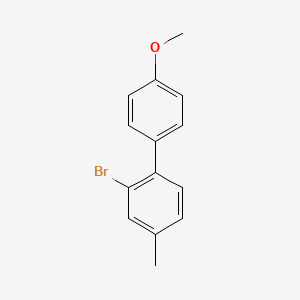
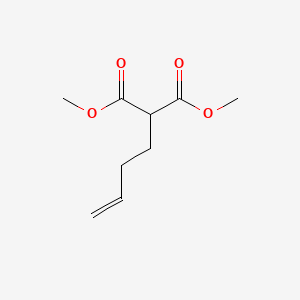

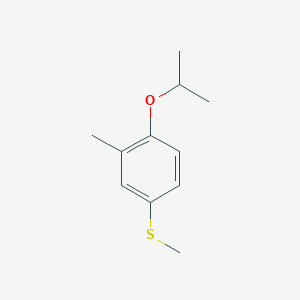
![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
